Clémastanine B

Vue d'ensemble

Description

Applications De Recherche Scientifique

Clemastanin B has a wide range of scientific research applications, including:

Chemistry: Used in compound screening libraries and metabolomics studies to identify new bioactive compounds.

Biology: Studied for its antiviral activities against different subtypes of human and avian influenza viruses.

Medicine: Investigated for its potential therapeutic effects in treating influenza and other viral infections.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mécanisme D'action

Target of Action

Clemastanin B, a lignin, primarily targets the histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, particularly in allergic reactions .

Mode of Action

Clemastanin B acts as a selective histamine H1 antagonist . It binds to the histamine H1 receptor, blocking the action of endogenous histamine . This subsequently leads to temporary relief of the negative symptoms brought on by histamine . Additionally, Clemastanin B targets viral endocytosis, uncoating, or ribonucleoprotein (RNP) export from the nucleus .

Biochemical Pathways

The biochemical pathways affected by Clemastanin B are primarily related to its antihistamine and antiviral activities. By antagonizing the histamine H1 receptor, Clemastanin B can inhibit various physiological effects of histamine, including increased capillary permeability and dilation, the formation of edema, and gastrointestinal and respiratory smooth muscle constriction . In terms of its antiviral activity, Clemastanin B inhibits virus multiplication, prophylaxis, and blocks virus attachment .

Pharmacokinetics

Clemastine is rapidly and nearly completely absorbed, with a distribution volume of around 800 L . It undergoes hepatic metabolism via unidentified enzymes and has a significant first-pass effect . About 42% of the drug is excreted in the urine as metabolites . The elimination half-life is approximately 21 hours .

Result of Action

The molecular and cellular effects of Clemastanin B’s action are primarily related to its antihistamine and antiviral activities. As an antihistamine, Clemastanin B can provide temporary relief from symptoms associated with allergic reactions . As an antiviral agent, Clemastanin B has been shown to inhibit different subtypes of human and avian influenza viruses at different magnitudes of activity . It also results in nucleoprotein (NP) distribution in the nuclei in MDCK cells .

Analyse Biochimique

Biochemical Properties

Clemastanin B interacts with various biomolecules in biochemical reactions. It inhibits the multiplication of viruses, prophylaxis, and blocks virus attachment . It targets viral endocytosis, uncoating, or ribonucleoprotein (RNP) export from the nucleus .

Cellular Effects

Clemastanin B has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting different subtypes of human and avian influenza viruses . It also has antioxidant and anti-inflammatory activities .

Molecular Mechanism

Clemastanin B exerts its effects at the molecular level by targeting viral endocytosis, uncoating, or RNP export from the nucleus . This mechanism of action inhibits the multiplication of viruses, prophylaxis, and blocks virus attachment .

Temporal Effects in Laboratory Settings

The effects of Clemastanin B change over time in laboratory settings. An apparent virus titer reduction was detected when MDCK cells were treated with Clemastanin B after viral infection, particularly at the early stage .

Metabolic Pathways

Clemastanin B is involved in the metabolic pathways of lignan biosynthesis . UDP-glucose-dependent glycosyltransferases are the key enzymes involved in the biosynthesis of Clemastanin B .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La Clémastanine B peut être extraite de Radix Isatidis en utilisant une extraction assistée par ultrasons (UAE) couplée à une extraction en phase solide (SPE) et à une chromatographie liquide haute performance (HPLC) . Les conditions optimales d'UAE comprennent une solution de méthanol à 80 %, un temps d'extraction de 45 minutes, un rapport solvant/solide de 20 mL/g et une température de 60 °C . La solution extraite est ensuite concentrée par SPE, avec 10 mL d'eau comme solution de lavage et 5 mL d'un mélange eau/méthanol (50:50, v/v) pour l'élution .

Méthodes de production industrielle

La production industrielle de this compound implique une extraction à grande échelle à partir de sources végétales telles que Clematis stans, Plocama calabrica, Sedum sarmentosum et Brassica rapa . Le processus d'extraction est optimisé pour garantir des rendements élevés et la pureté du composé, le rendant adapté à diverses applications de recherche .

Analyse Des Réactions Chimiques

Types de réactions

La Clémastanine B subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses activités biologiques.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant la this compound comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium . Les réactions sont généralement effectuées dans des conditions contrôlées, y compris des températures et des niveaux de pH spécifiques, pour garantir la formation des produits désirés .

Principaux produits formés

Les principaux produits formés à partir des réactions de la this compound comprennent divers dérivés avec des propriétés antivirales et antioxydantes améliorées . Ces dérivés sont précieux pour des recherches plus approfondies et des applications thérapeutiques potentielles .

Applications de recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique, notamment :

Biologie : Étudiée pour ses activités antivirales contre différents sous-types de virus de la grippe humaine et aviaire.

Industrie : Utilisée dans le développement de produits pharmaceutiques et de nutraceutiques à base de produits naturels.

Mécanisme d'action

La this compound exerce ses effets antiviraux en inhibant la multiplication des virus de la grippe et en bloquant leur fixation aux cellules hôtes . Elle cible l'endocytose virale, le décapsidation et l'exportation de la ribonucléoprotéine (RNP) du noyau . De plus, la this compound possède des activités antioxydantes et anti-inflammatoires, qui contribuent à son potentiel thérapeutique global .

Comparaison Avec Des Composés Similaires

Composés similaires

La Clémastanine B est similaire à d'autres composés lignanes tels que le pinoresinol diglucoside et le lariciresinol . Ces composés présentent des similitudes structurales et présentent des activités biologiques comparables .

Unicité

Ce qui distingue la this compound des autres composés lignanes, c'est sa puissante activité antivirale contre un large éventail de virus de la grippe . Sa capacité à inhiber la multiplication virale et à bloquer la fixation en fait un composé précieux pour des recherches plus approfondies et des applications thérapeutiques potentielles .

Propriétés

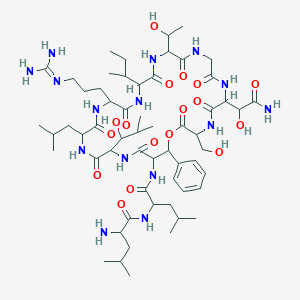

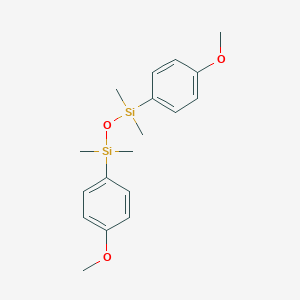

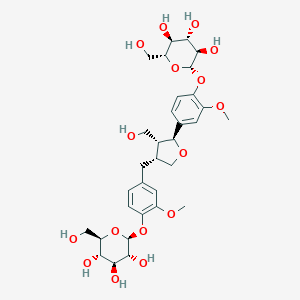

IUPAC Name |

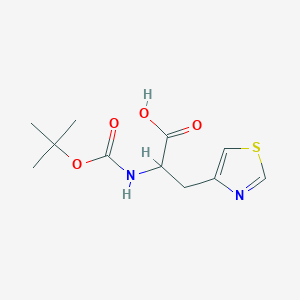

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[[(3R,4R,5S)-4-(hydroxymethyl)-5-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]oxolan-3-yl]methyl]-2-methoxyphenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O16/c1-42-20-8-14(3-5-18(20)45-31-28(40)26(38)24(36)22(11-34)47-31)7-16-13-44-30(17(16)10-33)15-4-6-19(21(9-15)43-2)46-32-29(41)27(39)25(37)23(12-35)48-32/h3-6,8-9,16-17,22-41H,7,10-13H2,1-2H3/t16-,17-,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLWZMSRSJTRHJ-NCIRKIHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the main sources of Clemastanin B?

A1: Clemastanin B is a lignan glycoside primarily found in the roots of Isatis indigotica, also known as woad root [, , , , , , , ]. It has also been isolated from other plant species like Clematis stans [] and Stellera chamaejasme [].

Q2: What is the chemical structure of Clemastanin B?

A2: Clemastanin B is a bis-glucoside of (+)-lariciresinol. Its chemical structure consists of two β-D-glucopyranoside units linked to the (+)-lariciresinol aglycone at the 4 and 4' positions [].

Q3: What analytical techniques are commonly used to identify and quantify Clemastanin B?

A3: Researchers often employ techniques like High-Performance Liquid Chromatography (HPLC) coupled with a Photo-Diode Array Detector (DAD) or UV spectrophotometry to quantify Clemastanin B [, , , ]. Additionally, structural elucidation relies on spectroscopic methods like Infrared Radiation (IR), Electrospray Ionization Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy [].

Q4: What are the reported biological activities of Clemastanin B?

A4: Clemastanin B has shown promising in vitro antiviral activity against various influenza virus subtypes, including human (H1N1, H3N2, and influenza B) and avian influenza viruses (H6N2, H7N3, H9N2) [].

Q5: How does Clemastanin B exert its antiviral effects against influenza viruses?

A5: While the exact antiviral mechanism of Clemastanin B is not fully understood, studies suggest it might interfere with viral endocytosis, uncoating, or the export of viral ribonucleoprotein (RNP) from the nucleus []. Research also indicates it might inhibit viral attachment and multiplication [].

Q6: Are there any studies on the development of resistance to Clemastanin B in viruses?

A6: Research suggests that Clemastanin B treatment does not easily lead to the emergence of drug resistance in influenza viruses [].

Q7: What are the traditional medicinal uses of Isatis indigotica root, the primary source of Clemastanin B?

A7: Isatis indigotica root, also known as Radix Isatidis in Traditional Chinese Medicine, has been used for centuries to clear heat, detoxify, and treat various ailments, including bacterial and viral infections [].

Q8: Has Clemastanin B been isolated from other parts of the Isatis indigotica plant?

A8: While Clemastanin B is primarily found in the roots of Isatis indigotica, one study mentions its presence in an antiviral extract derived from both the roots and leaves of the plant [].

Q9: Are there specific extraction methods optimized for obtaining Clemastanin B from plant material?

A9: Yes, several methods have been investigated for efficient Clemastanin B extraction. These include ultrasound-assisted extraction (UAE) coupled with solid phase extraction (SPE) [], microwave extraction [], and the use of macroporous resins like D101 for enrichment and purification [].

Q10: Have there been attempts to optimize the extraction of Clemastanin B specifically?

A10: Yes, researchers have explored optimizing Clemastanin B extraction using various parameters like solvent type, extraction time, and temperature. For instance, one study found that UAE with 80% methanol, 45 minutes extraction time, a 20:1 solvent to solid ratio, and a temperature of 60°C yielded satisfactory results [].

Q11: Are there established methods for separating and purifying Clemastanin B from other compounds present in plant extracts?

A11: Researchers have successfully used techniques like medium-pressure liquid chromatography (MPLC), high-speed counter-current chromatography (HSCCC), and preparative high-performance liquid chromatography (pre-HPLC) to isolate and purify Clemastanin B from Isatis indigotica extracts [, ].

Q12: Is there any research on the potential synergistic effects of Clemastanin B with other compounds found in Isatis indigotica?

A12: While specific studies on the synergistic effects of Clemastanin B with other Isatis indigotica constituents are limited, one research paper highlights the potential for synergistic antiviral activity based on the concept of “pharmacy superposition" []. This theory suggests that compounds with similar structures might act on the same targets, leading to enhanced effects.

Q13: Have any studies investigated the impact of Clemastanin B on human cells or animal models?

A13: While the provided research highlights the in vitro antiviral activity of Clemastanin B, there is no mention of studies evaluating its effects on human cells or in animal models.

Q14: Are there any known potential applications of Clemastanin B in pharmaceutical formulations?

A14: While research on Clemastanin B is ongoing, its in vitro antiviral activity suggests potential applications in developing antiviral agents. One study mentions its potential use in oral and non-oral antiviral formulations [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.